3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 865287-90-7
VCID: VC7341226
InChI: InChI=1S/C17H12N4O4S/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(25-17)12-5-2-8-26-12/h1-5,8-9H,6-7H2,(H,18,20,24)
SMILES: C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Molecular Formula: C17H12N4O4S
Molecular Weight: 368.37

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 865287-90-7

Cat. No.: VC7341226

Molecular Formula: C17H12N4O4S

Molecular Weight: 368.37

* For research use only. Not for human or veterinary use.

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide - 865287-90-7

Specification

CAS No. 865287-90-7
Molecular Formula C17H12N4O4S
Molecular Weight 368.37
IUPAC Name 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H12N4O4S/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(25-17)12-5-2-8-26-12/h1-5,8-9H,6-7H2,(H,18,20,24)
Standard InChI Key YNZRWOAGYNBEHC-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4

Introduction

Structural Analysis and Molecular Characteristics

Core Molecular Architecture

The compound features three distinct heterocyclic systems:

  • Benzamide backbone: A benzene ring substituted with an amide group at the 3-position, which is further modified with a 2,5-dioxopyrrolidin-1-yl moiety.

  • 2,5-Dioxopyrrolidin-1-yl group: A five-membered lactam ring with two ketone groups, contributing to hydrogen-bonding capacity and structural rigidity .

  • 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl substituent: A 1,3,4-oxadiazole ring linked to a thiophene group, a configuration known to enhance metabolic stability and receptor binding .

The integration of these systems creates a planar, conjugated structure with multiple sites for intermolecular interactions, as evidenced by its polar surface area (85.18 Ų) and hydrogen-bond acceptor count (10) .

Physicochemical Properties

Key physicochemical parameters derived from structural analogs include:

PropertyValueSource
Molecular formulaC₁₈H₁₃N₃O₄S
Molecular weight367.38 g/mol
logP (partition coefficient)1.1
Hydrogen bond donors1
Hydrogen bond acceptors10
Polar surface area85.18 Ų

The moderate logP value suggests balanced lipophilicity, while the high polar surface area indicates potential challenges in blood-brain barrier penetration .

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized through a multi-step protocol, as inferred from analogous benzamide-oxadiazole derivatives :

  • Formation of the oxadiazole core: Thiosemicarbazide is condensed with thiophene-2-carbonyl chloride under reflux conditions to yield a thiosemicarbazone intermediate. Cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethanol generates the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine .

  • Benzamide functionalization: 3-Aminobenzoic acid is reacted with 2,5-dioxopyrrolidine-1-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form 3-(2,5-dioxopyrrolidin-1-yl)benzamide .

  • Coupling reaction: The oxadiazole amine and benzamide derivative are coupled using carbodiimide-based reagents (e.g., EDC/HOBt) in DCM or DMF, yielding the final product .

Reaction Conditions and Yields

  • Oxadiazole cyclization: Conducted at 80°C for 12 hours, yielding 65–75% .

  • Benzamide acylation: Achieves >80% yield when using TEA as a base at 0–5°C .

  • Final coupling: Optimized at room temperature for 24 hours, with yields of 60–70% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.82 (s, 1H, oxadiazole NH)

    • δ 7.90–7.45 (m, 7H, aromatic protons)

    • δ 3.15–2.80 (m, 4H, pyrrolidinone CH₂)

    • δ 2.65 (s, 2H, thiophene CH) .

  • ¹³C NMR:

    • 167.5 ppm (C=O, pyrrolidinone)

    • 163.2 ppm (C=O, benzamide)

    • 145.1 ppm (oxadiazole C₂) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H]⁺ ion confirms the molecular formula with a measured m/z of 367.1284 (calculated: 367.1289) .

Biological Activity and Mechanism

Putative Targets and Mechanisms

While direct pharmacological data for this compound are unavailable, structurally related analogs exhibit:

  • T-type calcium channel inhibition: 5-Substituted oxadiazoles with thiophene groups show IC₅₀ values of 0.8–2.4 μM in dorsal root ganglion neurons .

  • Anticancer activity: Benzamide derivatives with pyrrolidinone moieties induce apoptosis in HEK-293 cells via caspase-3 activation .

  • Anti-inflammatory effects: Oxadiazole-thiophene hybrids reduce COX-2 expression by 40–60% at 10 μM .

Structure-Activity Relationship (SAR) Insights

  • The thiophene-oxadiazole system enhances binding to voltage-gated ion channels due to its π-π stacking capability .

  • The 2,5-dioxopyrrolidin-1-yl group improves solubility via hydrogen bonding, counteracting the lipophilicity of the thiophene ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator